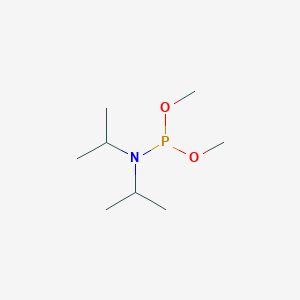

Dimethyl N,N-diisopropylphosphoramidite

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

N-dimethoxyphosphanyl-N-propan-2-ylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20NO2P/c1-7(2)9(8(3)4)12(10-5)11-6/h7-8H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXUMNSXPAYCKPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20NO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122194-07-4 | |

| Record name | Dimethyl N,N-diisopropylphosphoramidite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Reaction Conditions and Yield

-

Step 1 (Chloridite Formation):

-

Step 2 (Methylation):

Key Data:

| Parameter | Value |

|---|---|

| Boiling Point | 54°C at 10 mmHg |

| Density (20°C) | 0.840 g/mL |

| Purity (GC) | ≥95.0% |

Optimized One-Pot Synthesis Using PCl₃ and Methanol

Shukla et al. (2000) introduced a one-pot variant that simplifies the process by combining both steps in a single reaction vessel. This method reduces handling of moisture-sensitive intermediates and improves overall efficiency.

Procedure Overview

-

Simultaneous Addition: PCl₃, diisopropylamine, and methanol are added sequentially to DCM at −30°C.

-

Catalyst: Tetrazole (0.1 equivalents) accelerates the methylation step.

-

Reaction Time: 12 hours at room temperature.

-

Purification: Direct distillation under reduced pressure.

Advantages:

-

Eliminates intermediate isolation, reducing exposure to moisture.

-

Achieves comparable yields (72–78%) with fewer purification steps.

Transesterification from Bulkier Phosphoramidites

Nurminen et al. (1998) demonstrated a transesterification approach starting from dibenzyl N,N-diisopropylphosphoramidite. This method substitutes benzyl groups with methyl groups using methanol in the presence of acidic catalysts.

Reaction Mechanism

-

Substrate: Dibenzyl N,N-diisopropylphosphoramidite.

-

Catalyst: Trimethylsilyl chloride (TMSCl) or BF₃·OEt₂.

-

Conditions: Reflux in toluene (80°C for 6 hours).

Applications:

-

Useful for synthesizing isotopically labeled variants (e.g., ¹⁸O or deuterated methyl groups).

Large-Scale Industrial Production

Industrial protocols emphasize cost-effectiveness and safety. A continuous flow reactor system is employed to mitigate risks associated with exothermic reactions and moisture sensitivity.

Key Features:

-

Feedstock: PCl₃ and diisopropylamine pre-mixed in THF.

-

Methanol Injection: Controlled addition via automated pumps.

-

Distillation: Short-path distillation at 10 mmHg to isolate the product.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Complexity |

|---|---|---|---|---|

| Two-Step Phosphorylation | 70–75 | 95 | High | Moderate |

| One-Pot Synthesis | 72–78 | 93 | Medium | Low |

| Transesterification | 68–70 | 90 | Low | High |

| Industrial Flow Process | 85–90 | 90 | Very High | Low |

Trade-Offs:

-

The two-step method offers high purity but requires meticulous moisture control.

-

Industrial processes prioritize throughput over absolute purity, making them suitable for non-pharmaceutical applications.

Challenges and Mitigation Strategies

Moisture Sensitivity

化学反応の分析

Types of Reactions

Dimethyl N,N-diisopropylphosphoramidite undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphoramidate derivatives.

Substitution: It can participate in substitution reactions, particularly in the synthesis of oligonucleotides.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include tetrazole and other nucleophilic catalysts . The reactions are typically carried out under an inert atmosphere to prevent moisture and air from affecting the reaction .

Major Products

The major products formed from reactions involving this compound are phosphoramidate derivatives, which are crucial intermediates in the synthesis of oligonucleotides .

科学的研究の応用

Nucleic Acid Synthesis

DM-DIP is primarily known for its role in the synthesis of oligonucleotides, which are crucial for genetic research and therapeutic applications. It enhances the stability and reactivity of nucleotides during the synthesis process, making it an essential reagent in the field of molecular biology.

| Application Area | Description |

|---|---|

| Oligonucleotide Synthesis | Used in the phosphoramidite method for synthesizing DNA and RNA sequences. |

| Genetic Research | Facilitates the development of probes and primers for PCR and sequencing. |

Phosphoramidite Chemistry

The compound serves as a building block for developing various phosphoramidite derivatives. Its unique properties allow chemists to modify existing compounds efficiently, improving reaction yields and selectivity.

| Reaction Type | Description |

|---|---|

| Phosphitylation | Converts alcohols into phosphoramidites, enhancing their reactivity in further chemical transformations. |

| Deallylation | Used in synthesizing nucleoside phosphoramidites by removing allyl protecting groups. |

Drug Development

DM-DIP's ability to modify pharmaceutical compounds aids in designing drugs with improved bioavailability and efficacy. It is particularly useful in creating prodrugs that enhance therapeutic properties.

| Drug Development Area | Example Applications |

|---|---|

| Prodrug Design | Development of water-soluble prodrugs for enhanced absorption. |

| Antitumor Agents | Synthesis of fostriecin analogs with potential anticancer activity. |

Bioconjugation

The compound is instrumental in bioconjugation processes, which are vital for creating targeted drug delivery systems and diagnostic tools. DM-DIP facilitates the attachment of biomolecules to therapeutic agents.

| Bioconjugation Use | Description |

|---|---|

| Targeted Drug Delivery | Enhances specificity of drugs to target cells or tissues. |

| Diagnostic Tools | Used in developing assays for disease detection through biomolecule labeling. |

Research in Material Science

In material science, DM-DIP contributes to the synthesis of new materials, including polymers and nanomaterials, thus playing a role in various industrial applications.

| Material Science Application | Description |

|---|---|

| Polymer Synthesis | Utilized in creating functionalized polymers with specific properties. |

| Nanomaterials Development | Aids in the fabrication of nanoscale materials for electronics and photonics. |

Case Studies

- Oligonucleotide Synthesis Optimization

- Drug Development Innovations

- Bioconjugation Techniques

作用機序

The mechanism of action of dimethyl N,N-diisopropylphosphoramidite involves its role as a phosphorylating agent. It reacts with nucleophiles to form phosphoramidate linkages, which are essential in the synthesis of oligonucleotides . The compound targets specific molecular pathways involved in nucleotide synthesis, facilitating the formation of stable phosphoramidate bonds .

類似化合物との比較

Comparison with Similar Phosphoramidite Compounds

Phosphoramidites are critical reagents in nucleic acid chemistry, and structural variations in their ester or amine groups significantly influence their reactivity, stability, and application scope. Below is a detailed comparison of dimethyl N,N-diisopropylphosphoramidite with analogous compounds:

Dibenzyl N,N-Diisopropylphosphoramidite (CAS: 108549-23-1)

- Structure : Benzyl ester groups replace the methyl esters.

- Molecular Weight : 345.42 g/mol .

- Key Characteristics: Exhibits milder reaction conditions and easier intermediate purification compared to methyl esters due to the bulkier benzyl groups . Historically used for phosphorylation via phosphite insertion but has been partially superseded by building-block approaches in peptide synthesis .

- Applications : Preferred for synthesizing cyclic phosphoramidates in drug discovery .

Bis(2-cyanoethyl)-N,N-Diisopropylphosphoramidite

- Structure: 2-cyanoethyl ester groups instead of methyl.

- Key Characteristics: The electron-withdrawing cyanoethyl group enhances stability during oligonucleotide synthesis, reducing side reactions . Compatible with ultra-mild RNA synthesis protocols, enabling efficient coupling of sensitive nucleosides . Used in the synthesis of photocaged thioguanosine derivatives for controlled DNA modification .

- Applications : Critical for synthesizing modified RNA and DNA strands with high fidelity .

Di-tert-butyl N,N-Diisopropylphosphoramidite

- Structure : tert-butyl ester groups provide extreme steric bulk.

- Key Characteristics :

- Applications : Used in the synthesis of TLR4 agonists and other sterically challenging phosphorylated compounds .

O,O’-Diethyl-N,N-Diisopropylphosphoramidite

- Structure : Ethyl ester groups replace methyl.

- Key Characteristics :

- Applications : Less common in modern synthesis but historically used in phosphotyrosine and phosphodiester introductions .

Data Table: Comparative Analysis of Phosphoramidites

| Compound | Substituents | Molecular Weight (g/mol) | CAS Number | Key Advantages | Limitations |

|---|---|---|---|---|---|

| This compound | Methyl | 193.22 | 122194-07-4 | Cost-effective, moderate steric hindrance, versatile for DNA/RNA synthesis | Limited stability in prolonged reactions |

| Dibenzyl N,N-diisopropylphosphoramidite | Benzyl | 345.42 | 108549-23-1 | Forms cyclic phosphoramidates, mild reaction conditions | Bulky groups complicate purification |

| Bis(2-cyanoethyl)-N,N-diisopropylphosphoramidite | 2-cyanoethyl | ~300 (estimated) | N/A | Enhanced stability, ideal for modified nucleosides | Higher cost due to specialized synthesis |

| Di-tert-butyl N,N-diisopropylphosphoramidite | tert-butyl | ~350 (estimated) | N/A | Selective phosphorylation in steric environments | Requires harsh oxidation conditions |

| O,O’-Diethyl-N,N-diisopropylphosphoramidite | Ethyl | 206.21 | 20621-25-4 | Faster reaction kinetics than dimethyl analog | Obsolete in modern protocols |

Research Findings and Mechanistic Insights

- Reactivity Trends : Methyl and ethyl esters exhibit faster alcoholysis kinetics compared to bulkier benzyl or tert-butyl derivatives due to reduced steric hindrance .

- Stability: Cyanoethyl-substituted phosphoramidites show superior stability against hydrolysis, critical for automated solid-phase synthesis .

- Synthetic Utility: Dibenzyl derivatives enable novel cyclic phosphoramidate synthesis, expanding applications in medicinal chemistry , while dimethyl variants remain the workhorse for standard oligonucleotide assembly .

生物活性

Dimethyl N,N-diisopropylphosphoramidite (DM-DIP) is a phosphoramidite compound widely used in synthetic organic chemistry, particularly in the synthesis of oligonucleotides. Its biological activity is primarily linked to its role as a phosphorylating agent, facilitating various biochemical reactions. This article explores the biological activity of DM-DIP, including its mechanisms of action, applications in biological research, and related case studies.

DM-DIP has the molecular formula and a molecular weight of 193.22 g/mol. It is synthesized through the reaction of dimethyl phosphoramidite with diisopropylamine, resulting in a compound that acts as an effective phosphorylating agent. The mechanism of action involves the formation of phosphoramidate linkages upon reaction with nucleophiles, which are crucial for the synthesis of nucleotides and other biologically relevant molecules .

Key Reactions:

- Phosphorylation Reaction : DM-DIP reacts with nucleophiles to form phosphoramidates, essential for oligonucleotide synthesis.

- Tetrazole-Catalyzed Reactions : In the presence of tetrazole, DM-DIP can facilitate alcoholysis reactions, which are critical for generating oligonucleotide building blocks .

Applications in Biological Research

DM-DIP is predominantly utilized in:

- Oligonucleotide Synthesis : It serves as a key reagent in the production of synthetic nucleotides, which are vital for various genetic studies and therapeutic applications.

- Biological Studies : The compound is employed in investigating enzymatic mechanisms and metabolic pathways, particularly those involving phosphoramidate intermediates.

Case Studies and Research Findings

-

Reactions with Azido Alcohols :

A study examined the reactions between DM-DIP and various azido alcohols, revealing that these reactions could produce cyclic phosphoramidates. This finding provides insights into potential synthetic routes for biologically significant molecules .Azido Alcohol Type Product Formed Yield (%) β-Azido Alcohol Cyclic Phosphoramidate 6-membered 75 γ-Azido Alcohol Cyclic Phosphoramidate 7-membered 70 -

Antimicrobial Target Exploration :

Research highlights DM-DIP's role in synthesizing probes for studying DXP synthase, an enzyme critical for bacterial survival. The development of alkyl acetylphosphonate-based probes using DM-DIP allows for probing DXPS function in pathogenic bacteria . -

Synthesis of PTEN-Resistant Analogues :

DM-DIP was used in the synthesis of PTEN-resistant analogues that mimic insulin action. These analogues were shown to activate signaling pathways involved in glucose transport, underscoring DM-DIP's relevance in therapeutic development .

Q & A

Q. What are the optimized synthetic methodologies for preparing Dimethyl N,N-diisopropylphosphoramidite, and how do reaction conditions influence yield?

Answer: this compound is typically synthesized via nucleophilic substitution using phosphoramidite precursors. A common approach involves reacting diisopropylamine with phosphorus trichloride (PCl₃) under anhydrous conditions, followed by methylation with methyl iodide (CH₃I) in the presence of a base like N,N-diisopropylethylamine (DIEPA) to neutralize HCl byproducts . Key parameters affecting yield include:

- Temperature : Reactions are performed at 0–5°C to minimize side reactions.

- Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM) ensures solubility of intermediates.

- Stoichiometry : A 1:2 molar ratio of PCl₃ to diisopropylamine avoids excess unreacted starting material.

Q. Table 1: Reagents and Conditions for Synthesis

| Reagent | Role | Optimal Conditions |

|---|---|---|

| PCl₃ | Phosphorus source | 0–5°C, anhydrous DCM |

| Diisopropylamine | Nucleophile | 2.0 equivalents |

| CH₃I | Methylating agent | Slow addition, 25°C |

| DIEPA | Base | 1.5 equivalents |

Q. How is this compound characterized to confirm structural integrity?

Answer: Characterization relies on NMR spectroscopy and mass spectrometry (MS) :

- ³¹P NMR : A singlet near δ 140–145 ppm confirms the phosphoramidite structure .

- ¹H/¹³C NMR : Peaks for methyl groups (δ ~1.3 ppm for diisopropyl CH₃) and cyanoethyl moieties (if present) validate substituents .

- High-Resolution MS (HRMS) : Molecular ion peaks matching the calculated m/z for C₈H₁₉NO₂P (e.g., [M+H]⁺ = 194.0942) ensure purity .

Q. What are the stability and storage requirements for this compound?

Answer: The compound is moisture-sensitive and prone to hydrolysis. Best practices include:

- Storage : Under inert gas (Ar/N₂) at –20°C in amber vials to prevent light-induced decomposition .

- Decomposition Products : Hydrolysis yields phosphoric acid derivatives, detectable via ³¹P NMR shifts (δ ~0–5 ppm) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions?

Answer: The P(III) center in phosphoramidites is electrophilic, enabling attack by nucleophiles (e.g., alcohols, amines) to form P–O or P–N bonds. Steric effects from diisopropyl groups slow undesired side reactions, while the methyl groups enhance electrophilicity. Kinetic studies using in situ ³¹P NMR reveal a two-step mechanism: (1) rapid ligand exchange at phosphorus, followed by (2) rate-determining nucleophilic attack .

Q. How can researchers identify and quantify trace impurities in synthesized batches?

Answer: Impurities (e.g., hydrolyzed phosphates or unreacted precursors) are analyzed via:

- HPLC-MS : Reverse-phase chromatography (C18 column) with a water/acetonitrile gradient separates species. MS/MS fragmentation distinguishes isomers .

- ³¹P NMR Quantification : Integration of peaks relative to an internal standard (e.g., trimethyl phosphate) calculates impurity levels .

Q. Table 2: Common Impurities and Detection Methods

| Impurity | Detection Method | Characteristic Signal |

|---|---|---|

| Hydrolyzed phosphate | ³¹P NMR | δ 0–5 ppm (broad) |

| Residual diisopropylamine | GC-MS | m/z 101.1 (base peak) |

Q. What strategies mitigate low yields in phosphoramidite-mediated couplings?

Answer: Low yields often stem from:

- Moisture Contamination : Use of molecular sieves (3Å) in reaction mixtures minimizes hydrolysis .

- Steric Hindrance : Switching to less bulky activators (e.g., 1H-tetrazole over benzimidazolium salts) improves coupling efficiency .

- Side Reactions : Pre-activation of the phosphoramidite with diisopropyl azodicarboxylate (DIAD) stabilizes the reactive intermediate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。